molecular formula C23H29N3O3 B1669064 Cinpa1 CAS No. 102636-74-8

Cinpa1

Cat. No. B1669064
M. Wt: 395.5 g/mol
InChI Key: AYQBYSPEGRYKFA-UHFFFAOYSA-N
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Description

Cinpa1 is a selective inhibitor of the constitutive androstane receptor (CAR) with an IC50 of 70 nM for CAR-mediated transcription . It has been used in studies about CAR function . It inhibits CAR by altering CAR-coregulator interactions and reducing CAR recruitment to DNA response elements of regulated genes .


Synthesis Analysis

Cinpa1 is converted to two main metabolites in human liver microsomes . The cytochrome P450 enzymes responsible for metabolizing Cinpa1 in human liver microsomes are CYP3A4 and CYP2D6 .


Molecular Structure Analysis

Cinpa1 has strong hydrogen bonding with N165 and H203 and other residues involved in hydrophobic contacts with Cinpa1 . It resides in the ligand-binding pocket to stabilize the CAR-LBD in a more rigid, less fluid state .


Chemical Reactions Analysis

Cinpa1 is first converted to metabolite 1 by CYP3A4 and then further metabolized by CYP2D6 to metabolite 2 .

Scientific Research Applications

Understanding Constitutive Androstane Receptor (CAR) Function and Inhibition

CINPA1 has been identified as a potent inhibitor of the Constitutive Androstane Receptor (CAR), a xenobiotic receptor that plays a crucial role in drug metabolism and the clearance of toxic substances from the body. A study by Cherian et al. (2015) demonstrated CINPA1's ability to selectively inhibit CAR without activating the Pregnane X Receptor (PXR), another xenobiotic sensor. This specificity is particularly important because most known CAR inhibitors also activate PXR, which can counteract the therapeutic benefits of CAR inhibition. CINPA1's unique properties make it a valuable tool for studying CAR's structure, function, and its role in drug metabolism without the confounding effects of PXR activation (Cherian, Lin, Wu, & Chen, 2015).

Potential Therapeutic Applications

The ability of CINPA1 to inhibit CAR has therapeutic implications, especially in the context of cancer treatment. CAR activation in cancer cells can lead to the upregulation of drug-metabolizing enzymes and efflux transporters, which may result in the reduced effectiveness of chemotherapeutic agents and the development of drug resistance. By inhibiting CAR, CINPA1 could potentially enhance the efficacy of chemotherapeutics and help overcome multidrug resistance in cancer cells. This hypothesis is supported by the study conducted by Cherian et al. (2017), which explored CINPA1 as a tool to understand the binding modes of CAR and to guide CAR-mediated gene expression profiling studies in human primary hepatocytes (Cherian, Chai, Casal, & Chen, 2017).

Future Directions

Future studies could focus on the development of Cinpa1 analogs as novel and potent inverse agonists of the constitutive androstane receptor . Additionally, understanding the metabolites of Cinpa1 may provide useful information for guiding and interpreting data from in vivo studies of Cinpa1 .

properties

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBYSPEGRYKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinpa1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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